Tetrapotassium etidronate

Description

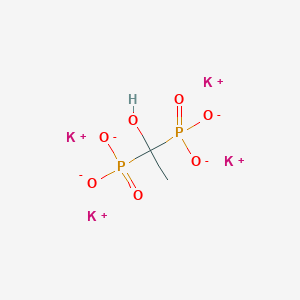

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrapotassium;1,1-diphosphonatoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2.4K/c1-2(3,10(4,5)6)11(7,8)9;;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQZXBINJKHIPR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4K4O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2809-21-4 (Parent) | |

| Record name | Tetrapotassium etidronate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014860538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3029732 | |

| Record name | Phosphonic acid, (1-hydroxyethylidene)bis-, tetrapotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, potassium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14860-53-8, 67953-76-8 | |

| Record name | Tetrapotassium etidronate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014860538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, potassium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067953768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, potassium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, potassium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, (1-hydroxyethylidene)bis-, tetrapotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-hydroxyethylidene)bisphosphonic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrapotassium (1-hydroxyethylidene)bisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPOTASSIUM ETIDRONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVI36ET72E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetrapotassium Etidronate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapotassium etidronate, the potassium salt of etidronic acid, is a first-generation bisphosphonate with significant chelating properties. While its therapeutic use in bone disorders has largely been superseded by newer nitrogen-containing bisphosphonates, its strong ability to sequester metal ions continues to make it a valuable compound in various industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound, aimed at professionals in research and development.

Chemical Structure and Identification

This compound is the tetrapotassium salt of (1-hydroxyethane-1,1-diyl)bis(phosphonic acid). The central carbon atom is bonded to a methyl group, a hydroxyl group, and two phosphonate groups. The four acidic protons of the phosphonic acid groups are replaced by potassium ions.

Chemical Structure:

Molecular Formula: C₂H₄K₄O₇P₂[1]

IUPAC Name: tetrapotassium;1,1-diphosphonatoethanol[1]

CAS Number: 14860-53-8[1]

Synonyms: Tetrapotassium (1-hydroxyethylidene)bisphosphonate, Potassium etidronate[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various formulations and industrial processes.

| Property | Value | Reference |

| Molecular Weight | 358.39 g/mol | [1] |

| Appearance | Colorless or light yellow transparent liquid; also available as a solid | [1][2] |

| Solubility | Highly soluble in water. | [2] |

| Boiling Point | 578.8°C at 760 mmHg (for etidronic acid) | [2] |

| Melting Point | 198-199°C (for etidronic acid) | [3] |

| pKa Values (of Etidronic Acid) | pKₐ₁: 1.35, pKₐ₂: 2.87, pKₐ₃: 7.03, pKₐ₄: 11.3 | [4] |

Synthesis

The synthesis of this compound is a two-step process. First, etidronic acid is synthesized, and then it is neutralized with potassium hydroxide to form the tetrapotassium salt.

Synthesis of Etidronic Acid

Several methods for the synthesis of etidronic acid have been reported. A common industrial method involves the reaction of acetic anhydride with phosphorous acid.[5]

Reaction:

CH₃CO₂COCH₃ + 2H₃PO₃ → C₂(OH)(PO₃H₂)₂ + CH₃COOH

Experimental Protocol (Adapted from literature): [5]

-

A mixture of phosphorous acid and acetic acid is prepared.

-

Acetic anhydride is continuously metered into the acid mixture. The reaction is exothermic and requires cooling to maintain the desired temperature.

-

The reaction mixture is then hydrolyzed.

-

The solution is cooled to induce crystallization of etidronic acid.

-

The crystals are filtered, washed, and dried.

Formation of this compound

The conversion of etidronic acid to its tetrapotassium salt is a standard acid-base neutralization.

Reaction:

C₂(OH)(PO₃H₂)₂ + 4KOH → C₂(OH)(PO₃K₂)₂ + 4H₂O

Experimental Protocol:

-

Etidronic acid is dissolved in water.

-

A stoichiometric amount of potassium hydroxide (4 equivalents) is slowly added to the solution while stirring. The reaction is exothermic and may require cooling.

-

The reaction mixture is stirred until all the etidronic acid has reacted and the pH of the solution becomes neutral to slightly basic.

-

The resulting solution is this compound in water. The solid salt can be obtained by evaporation of the water.

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a UV chromophore, direct UV detection of etidronate is not feasible. The following methods can be employed for its analysis.

This method allows for the direct analysis of etidronate and its impurities.

| Parameter | Condition |

| Column | Mixed-mode column (e.g., combining reversed-phase and ion-exchange) |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Detector | Charged Aerosol Detector (CAD) |

| Reference | Adapted from a method for etidronate disodium.[6] |

This method involves adding a UV-active probe to the mobile phase. The analyte is detected as a negative peak.

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | A buffered aqueous solution containing a UV-active probe (e.g., sodium salicylate) and an organic modifier (e.g., methanol) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV detector set at a wavelength where the probe absorbs (e.g., 210 nm for sodium salicylate) |

| Reference | Adapted from a method for etidronate disodium.[7] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for the structural characterization of this compound.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the liquid sample or solid powder is placed directly on the ATR crystal.

-

Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

Key Vibrational Bands (for Etidronic Acid): The spectrum is characterized by strong absorptions from the P-O and P=O bonds in the phosphonate groups, typically in the 900-1200 cm⁻¹ region. The O-H stretching of the hydroxyl group and water will be prominent in the 3200-3600 cm⁻¹ region. Upon formation of the potassium salt, the P-OH bands will disappear and be replaced by bands corresponding to the P-O⁻K⁺ vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is particularly useful for characterizing phosphorus-containing compounds like etidronate.

Experimental Protocol:

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as D₂O.

-

Instrument: A high-field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift will be indicative of the phosphorus environment. For etidronic acid, a single peak is expected due to the chemical equivalence of the two phosphorus atoms.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the etidronate anion.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent mixture, such as water/methanol.

-

Instrument: A mass spectrometer equipped with an ESI source.

-

Data Acquisition: Acquire the mass spectrum in negative ion mode to observe the [M-4K]⁴⁻ or other deprotonated species of the etidronate anion. High-resolution mass spectrometry can be used to confirm the elemental composition.

Chelation Workflow

This compound's primary function in many applications is as a chelating agent, where it sequesters metal ions to prevent them from participating in unwanted reactions. The general workflow of this process is depicted below.

Caption: Workflow of metal ion chelation by this compound.

Logical Relationship in Drug Development

In the context of drug development, while this compound itself is not a primary therapeutic agent, its properties as a chelator and excipient are important. The following diagram illustrates its role.

Caption: Role of this compound in pharmaceutical formulations.

Conclusion

This compound is a well-characterized bisphosphonate with potent chelating properties. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and analytical characterization methods. The experimental protocols and diagrams presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound. While specific, proprietary industrial protocols may vary, the fundamental principles and methodologies outlined provide a solid foundation for its handling and analysis.

References

- 1. Etidronic Acid synthesis - chemicalbook [chemicalbook.com]

- 2. Etidronic Acid:an efficient and environmentally friendly water treatment and electroplating assistant_Chemicalbook [chemicalbook.com]

- 3. Etidronic acid - Wikipedia [en.wikipedia.org]

- 4. Etidronic Acid | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Etidronic Acid | 2809-21-4 [chemicalbook.com]

- 6. Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrasodium Etidronate | C2H4Na4O7P2 | CID 19629 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tetrapotassium Etidronate as a Chelating Agent in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapotassium etidronate, the tetrapotassium salt of (1-hydroxyethane-1,1-diyl)bis(phosphonic acid) or etidronic acid (HEDP), is a versatile chelating agent with significant applications across various scientific and industrial domains. As a member of the bisphosphonate class, its high affinity for metal ions, particularly di- and trivalent cations, underpins its functionality. In biological systems, this sequestration capability allows for the modulation of metal-dependent processes, offering therapeutic and formulation benefits. This technical guide provides an in-depth exploration of this compound's core function as a chelating agent in biological contexts, focusing on quantitative data, experimental methodologies, and its impact on cellular signaling. While much of the available quantitative data pertains to etidronic acid (HEDP), the chelating activity is primarily dictated by the etidronate anion, making this information highly relevant to its tetrapotassium salt form.

Core Principles of Chelation

Chelation is a chemical process in which a polydentate ligand, or chelating agent, binds to a central metal ion to form a stable, ring-like structure known as a chelate. Etidronate, the active component of this compound, is an effective chelator due to the presence of two phosphonate groups and a hydroxyl group, which can coordinate with metal ions. This process effectively inactivates the metal ions, preventing them from participating in other reactions. The stability of these metal-etidronate complexes is a critical factor in their biological efficacy.

Quantitative Data: Stability of Metal-Etidronate Complexes

The efficacy of a chelating agent is quantified by its stability constants (log β) and formation constants (log K) with various metal ions. A higher value indicates a more stable complex. The following tables summarize the available quantitative data for the interaction of etidronic acid (HEDP) with several biologically relevant metal ions.

Table 1: Stability Constants (log β) for Etidronate Complexes with Divalent Metal Ions

| Metal Ion | Log β (ML) | Log β (MLH) | Experimental Conditions |

| Ca(II) | 5.51 | 10.37 | I = 0.5 M KCl, 25 °C |

| Mg(II) | 5.41 | 10.02 | I = 0.5 M KCl, 25 °C |

| Zn(II) | 10.7 | - | Not specified |

| Hg(II) | 15.61 | - | I ≈ 0.1 M NaCl, 25 °C[1] |

Note: ML represents the 1:1 metal-ligand complex, and MLH represents the protonated 1:1 complex. Data for Ca(II) and Mg(II) are representative values; slight variations exist across different studies and conditions.

Table 2: Stability Constants (log K) for Etidronate Complexes with Trivalent Metal Ions

| Metal Ion | Log K (ML) | Log K (MHL) | Log K (MH₂L) | Experimental Conditions |

| Fe(III) | 12.3 | 17.5 | 21.6 | I = 0.1 M KNO₃, 25 °C |

| Al(III) | 11.7 | 17.1 | 21.3 | I = 0.1 M KNO₃, 25 °C |

| Cr(III) | 8.8 | 15.2 | 20.2 | I = 0.1 M KNO₃, 25 °C |

| Eu(III) | - | - | log β (EuH₂L⁺) = 23.7 | Not specified |

Note: These values represent stepwise formation constants. The high stability of the Fe(III)-etidronate complex is particularly noteworthy and underpins its utility in preventing iron-catalyzed oxidative reactions.

Experimental Protocols

This section details methodologies for assessing the efficacy of this compound as a chelating agent in biological systems.

Protocol for Determining Metal-Chelate Stability Constants via Potentiometric Titration

This protocol outlines the determination of the stability constants of metal-etidronate complexes using the Calvin-Bjerrum pH-titration technique.

Objective: To quantify the stability of the complex formed between etidronate and a specific metal ion (e.g., Ca²⁺, Fe³⁺).

Materials:

-

This compound

-

Metal salt (e.g., CaCl₂, FeCl₃)

-

Standardized strong acid (e.g., 0.1 M HCl)

-

Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

-

Inert salt for maintaining constant ionic strength (e.g., KCl)

-

Calibrated pH meter with a glass electrode

-

Thermostated titration vessel

-

Magnetic stirrer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration.

-

Prepare a stock solution of the metal salt of known concentration.

-

Prepare solutions of a strong acid and a strong base, standardized to high precision.

-

-

Titration Setup:

-

In the thermostated vessel, prepare the following solutions at a constant ionic strength:

-

Solution A: Strong acid + inert salt.

-

Solution B: Strong acid + inert salt + etidronate solution.

-

Solution C: Strong acid + inert salt + etidronate solution + metal salt solution.

-

-

-

Titration:

-

Titrate each solution against the standardized strong base.

-

Record the pH after each addition of the base.

-

-

Data Analysis:

-

Plot the titration curves (pH vs. volume of base added) for all three solutions.

-

From the titration curves, calculate the average number of protons associated with the ligand (n̄A) at different pH values.

-

Calculate the average number of ligands complexed with the metal ion (n̄) and the free ligand concentration ([L]) at each pH value.

-

The stability constants are then determined by solving the formation function using computational software.

-

Expected Outcome: Determination of stepwise and overall stability constants for the metal-etidronate complexes.

Protocol for Assessing In Vitro Cytotoxicity using MTT Assay

This protocol assesses the potential cytotoxic effects of this compound on a cell line.

Objective: To determine the concentration range at which this compound is non-toxic to cells in culture.

Materials:

-

Mammalian cell line (e.g., L929 mouse fibroblasts, HEK293)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of the chelating agent. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Remove the treatment medium and add MTT solution to each well.

-

Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

Analysis: Express the results as a percentage of cell viability compared to the untreated control. Plot cell viability against the concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol for Measuring Intracellular Calcium Chelation

This protocol uses a fluorescent calcium indicator to assess the ability of a cell-permeant form of etidronate (if available) or to evaluate the effect of extracellular chelation by this compound on intracellular calcium levels.

Objective: To measure changes in intracellular free calcium concentration ([Ca²⁺]i) in response to this compound.

Materials:

-

Adherent or suspension cells

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Indo-1 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound

-

Ionomycin (as a positive control for increasing [Ca²⁺]i)

-

EGTA (as a positive control for chelating extracellular Ca²⁺)

-

Fluorescence microscope or plate reader with ratiometric capabilities

Procedure:

-

Cell Loading: Incubate the cells with the fluorescent calcium indicator dye (e.g., Fura-2 AM with Pluronic F-127 to aid dispersion) in HBSS.

-

Washing: Wash the cells with fresh HBSS to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) of the cells in HBSS.

-

Treatment: Add this compound to the cell medium at the desired concentration.

-

Monitoring: Continuously monitor the fluorescence ratio over time to observe any changes in [Ca²⁺]i.

-

Controls: At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio (Rmax) and then EGTA to determine the minimum fluorescence ratio (Rmin).

-

Calculation: Calculate the [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin/Fmax at 380 nm), where Kd is the dissociation constant of the dye.

Visualization of Biological Interactions

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.

Chelation of a Divalent Metal Ion

Experimental Workflow for Assessing Cytotoxicity

Potential Impact on Calcium Signaling Pathways

Conclusion

This compound is a potent chelating agent with a strong affinity for biologically significant metal ions. Its ability to form stable complexes, particularly with calcium and iron, makes it a valuable tool in both research and drug development. The quantitative data on its stability constants provide a foundation for predicting its behavior in biological systems, while the detailed experimental protocols offer a framework for its evaluation. Understanding its potential to modulate critical signaling pathways, such as those dependent on calcium, opens avenues for its application in controlling pathological processes driven by metal ion dysregulation. This guide serves as a foundational resource for professionals seeking to leverage the chelating properties of this compound in their work.

References

In Vitro Effects of Etidronate on Bone Metabolism: A Technical Guide

Executive Summary: Etidronate (ethane-1-hydroxy-1,1-bisphosphonate, or HEBP) is a first-generation, non-nitrogen-containing bisphosphonate used in the treatment of metabolic bone diseases such as Paget's disease and heterotopic ossification.[1][2] Its mechanism of action, distinct from newer nitrogen-containing bisphosphonates, involves direct physicochemical effects on hydroxyapatite and metabolic consequences within bone-resorbing osteoclasts. In vitro studies have been crucial in elucidating these mechanisms, revealing that etidronate potently inhibits bone resorption by inducing osteoclast apoptosis and disrupting their function.[3][4] Its effects on bone-forming osteoblasts are more complex, with evidence suggesting modulation of proliferation, differentiation, and protection against apoptosis.[5][6][7] This guide provides an in-depth summary of the in vitro effects of etidronate on bone metabolism, presenting quantitative data, detailed experimental protocols, and visualizations of key cellular pathways to support researchers, scientists, and drug development professionals.

Effects on Osteoclasts

The primary therapeutic action of etidronate is the potent inhibition of osteoclast-mediated bone resorption.[4][8] This is achieved through direct effects on mature osteoclasts, leading to reduced function and apoptosis.

1.1 Inhibition of Bone Resorption and Cellular Disruption In vitro studies using highly purified mature osteoclasts have demonstrated that etidronate directly inhibits their bone-resorbing activity.[3] This functional inhibition is accompanied by distinct morphological changes, most notably the disruption of the actin rings essential for the osteoclast's attachment to the bone surface and the formation of the ruffled border required for resorption.[3][9]

1.2 Induction of Apoptosis A key mechanism by which etidronate reduces the number of active osteoclasts is the induction of programmed cell death, or apoptosis.[4][10][11] As a non-nitrogen-containing bisphosphonate, its pro-apoptotic action is not mediated by the mevalonate pathway.[12] Instead, etidronate is metabolized within the osteoclast into a non-hydrolyzable, cytotoxic analog of adenosine triphosphate (ATP).[1][12] This ATP analog disrupts essential ATP-dependent intracellular processes, ultimately leading to mitochondrial distress, caspase activation, and apoptosis.[9][12]

Table 1: Summary of Etidronate's In Vitro Effects on Osteoclasts

| Parameter | Effect | Cell/System Model | Citation |

| Bone Resorption | Direct Inhibition | Isolated mature rabbit osteoclasts (Pit Assay) | [3] |

| Actin Rings | Disruption | Isolated mature rabbit osteoclasts | [3] |

| Apoptosis | Induction | Isolated mature rabbit osteoclasts; Murine osteoclasts | [3][10][11] |

| Osteoclastogenesis | Inhibition | Human osteoclast cultures | [13] |

Effects on Osteoblasts

The influence of etidronate on osteoblasts, the cells responsible for bone formation, is multifaceted and appears to be concentration-dependent. Unlike its consistently inhibitory and pro-apoptotic effects on osteoclasts, its actions on osteoblasts can range from inhibitory to stimulatory.[14]

2.1 Modulation of Proliferation and Differentiation High concentrations of etidronate can be inhibitory to osteoblast proliferation.[6] In a chick periosteal osteogenesis model, etidronate was found to reduce cellular proliferation by 75-80%.[7] However, some studies suggest it may also promote osteoblast differentiation.[15] In the same chick model, etidronate increased the number of alkaline phosphatase-positive osteoblastic cells twofold and enhanced collagen synthesis by 70% in mineralizing cultures.[7] Furthermore, in a rat calvarial wound model, etidronate promoted the expression of osteopontin, a marker of osteoblast differentiation.[15][16]

2.2 Anti-Apoptotic Effects In contrast to its effect on osteoclasts, etidronate can exhibit a protective, anti-apoptotic action on osteoblasts. It has been shown to inhibit the apoptosis of human osteoblasts induced by supernatants from activated T cells, suggesting it may block the production of pro-apoptotic factors.[5] This pro-survival effect is thought to be mediated by the activation of signaling pathways involving Connexin 43 (Cx43) hemichannels, which leads to the activation of Src and extracellular signal-regulated kinases (ERKs).[17]

Table 2: Summary of Etidronate's In Vitro Effects on Osteoblasts

| Parameter | Effect | Concentration/Condition | Cell/System Model | Citation |

| Cell Proliferation | 75-80% Reduction | Not specified | Chick periosteal osteogenesis (CPO) | [7] |

| Cell Proliferation | Decreased | High concentrations | Human fetal osteoblast (hFOB) cells | [6] |

| Alkaline Phosphatase+ Cells | Twofold Increase | 12-day cultures | Chick periosteal osteogenesis (CPO) | [7] |

| Collagen Synthesis | 70% Increase | 6-day mineralizing cultures | Chick periosteal osteogenesis (CPO) | [7] |

| Collagen Degradation | 25% Inhibition | Not specified | Chick periosteal osteogenesis (CPO) | [7] |

| Apoptosis | Inhibition | In presence of T-cell factors | Human osteoblastic MG63 cells | [5] |

| Osteopontin Expression | Increase | Not specified | Rat calvarial wound model | [15][16] |

| Colony Formation | Little effect | 10⁻⁵ - 10⁻⁴ M | Rat bone marrow CFU-f cultures | [18] |

Physicochemical Effects on Mineralization

Beyond its cellular effects, etidronate has a direct physicochemical impact on bone mineral. Its P-C-P structure allows it to chelate calcium ions and bind strongly to hydroxyapatite crystals, the mineral component of bone.[1][4]

This binding action allows etidronate to inhibit the formation, growth, and dissolution of hydroxyapatite crystals.[2][19] This property is a primary reason for its use in conditions of ectopic or excessive calcification.[2] In vitro, etidronate can prevent mineralization in osteoblast cultures and has been shown to inhibit tissue nonspecific alkaline phosphatase (TNAP), an enzyme that promotes mineralization by degrading the natural inhibitor pyrophosphate (PPi).[7][19]

Table 3: Etidronate's Impact on In Vitro Mineralization

| Parameter | Effect | Model System | Citation |

| Hydroxyapatite Crystals | Inhibits formation, growth, and dissolution | Chemical / Acellular systems | [2][4][19] |

| In Vitro Calcification | Striking decrease | Mesenchymal stromal cells (ACDC model) | [19] |

| Mineralization | Prevention | Chick periosteal osteogenesis (CPO) | [7] |

Molecular Mechanisms and Signaling Pathways

The distinct chemical structure of etidronate dictates its unique intracellular mechanisms of action, which differ significantly from those of nitrogen-containing bisphosphonates.

4.1 Osteoclast Apoptosis Pathway Etidronate is internalized by osteoclasts during bone resorption.[9] Inside the cell, it is incorporated by aminoacyl-tRNA synthetases into AppCp-type ATP analogs that are non-hydrolyzable.[1][12] These toxic metabolites interfere with numerous ATP-dependent enzymes and processes, leading to a breakdown of cellular function and the induction of apoptosis.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Pilot study to evaluate the safety and effectiveness of etidronate treatment for arterial calcification due to deficiency of CD73 (ACDC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]

- 5. Etidronate inhibits human osteoblast apoptosis by inhibition of pro-apoptotic factor(s) produced by activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. Effects of bisphosphonates APD and HEBP on bone metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of intravenous etidronate disodium on skeletal and calcium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Mechanism of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Etidronate-based organic salts and ionic liquids: In vitro effects on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel actions of bisphosphonates in bone: Preservation of osteoblast and osteocyte viability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Etidronate (HEBP) promotes osteoblast differentiation and wound closure in rat calvaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 18. Effects of risedronate, alendronate, and etidronate on the viability and activity of rat bone marrow stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Stability and Degradation of Tetrapotassium Etidronate in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapotassium etidronate, the potassium salt of etidronic acid, is a first-generation bisphosphonate utilized in various industrial and pharmaceutical applications. Its efficacy and safety are intrinsically linked to its stability in aqueous formulations. This technical guide provides a comprehensive overview of the current scientific understanding of the stability and degradation of this compound in aqueous solutions. It consolidates available quantitative data, details experimental protocols for stability assessment, and visualizes key pathways and workflows. While etidronate is generally considered stable under normal conditions, this guide delves into the factors that can influence its degradation, including temperature, pH, and the presence of oxidizing agents, and explores known degradation pathways.

Introduction

Etidronic acid and its salts, including this compound, are potent inhibitors of bone resorption.[1] Their chemical structure, characterized by a P-C-P bond, confers resistance to enzymatic hydrolysis, a key feature for their therapeutic action.[1] However, the stability of these compounds in aqueous solutions is a critical parameter for formulation development, ensuring consistent potency and safety. This guide aims to provide a detailed technical resource on the stability and degradation of this compound in aqueous environments.

Physicochemical Properties of Etidronate

Etidronic acid is a polyprotic acid with multiple pKa values, indicating different ionization states depending on the pH of the solution. This property is crucial as it influences the molecule's interaction with its environment and its susceptibility to degradation.

Table 1: Physicochemical Properties of Etidronic Acid

| Property | Value | Reference |

| Molecular Formula | C₂H₈O₇P₂ | PubChem CID 3305 |

| Molecular Weight | 206.03 g/mol | PubChem CID 3305 |

| pKa values | 1.35, 2.87, 7.03, 11.3 | [2] |

Stability of this compound in Aqueous Solutions

Etidronic acid and its salts are generally considered to have good chemical stability in aqueous solutions under normal light and heat conditions and at high pH values.[3] However, specific environmental factors can accelerate its degradation.

Influence of Temperature

Elevated temperatures can significantly impact the stability of etidronate, particularly in the presence of other reactive species.

Table 2: Degradation of Tetrasodium Etidronate in the Presence of Sodium Hypochlorite (NaOCl) at Different Temperatures

| Temperature (°C) | Time (minutes) | % Loss of Free Available Chlorine (FAC) from NaOCl* |

| 23 | 20 | 4 |

| 23 | 40 | 9 |

| 23 | 60 | 18 |

| 35 | 20 | 20 |

| 35 | 40 | 68 |

| 35 | 60 | 92 |

*Data from a study on 18% Na₄ etidronate/5% NaOCl solutions. The loss of FAC is an indirect measure of the reaction between etidronate and NaOCl, indicating degradation of etidronate.

Influence of pH

The pH of the aqueous solution is a critical factor governing the stability of etidronate. While generally stable at high pH, degradation has been observed under mildly basic conditions for some etidronate derivatives. One study reported the unexpected cleavage of the P-C-P bond of an etidronate derivative in a solution with a pH ≥ 11, leading to the formation of acetate and phosphite moieties. This suggests that hydrolysis can occur under specific alkaline conditions.

Influence of Oxidizing Agents

As indicated in Table 2, etidronate can be degraded by oxidizing agents such as sodium hypochlorite. The rate of this degradation is temperature-dependent.

Photostability

Degradation Pathways

The degradation of etidronate can proceed through different pathways depending on the conditions.

Hydrolytic Degradation

Under specific, mildly basic conditions, etidronate derivatives have been shown to undergo cleavage of the P-C-P bond. This degradation pathway is significant as it breaks down the core structure of the molecule.

Caption: Proposed hydrolytic degradation pathway of an etidronate derivative under mild basic conditions.

Oxidative Degradation

In the presence of strong oxidizing agents, etidronate is expected to degrade into smaller molecules. The exact degradation products from oxidative processes have not been fully elucidated in the available literature.

Experimental Protocols for Stability and Degradation Studies

A crucial aspect of studying the stability of this compound is the use of robust experimental protocols and validated analytical methods.

Stability-Indicating HPLC Method

A common approach for assessing the stability of etidronate and separating it from its degradation products is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Caption: General experimental workflow for a stability-indicating HPLC method for etidronate.

Methodology Details:

-

Chromatographic Column: A mixed-mode column is often employed to achieve good separation of the highly polar etidronate from its potential impurities.

-

Mobile Phase: The mobile phase composition needs to be optimized for adequate separation.

-

Detector: Since etidronate lacks a UV chromophore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are typically used.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and sensitivity.

Forced Degradation Studies

To understand the degradation pathways and identify potential degradation products, forced degradation studies are performed. These studies involve subjecting the this compound solution to harsh conditions.

Table 3: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 80°C for 48 hours (in solution) |

| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light |

Signaling Pathway of Etidronate in Bone Metabolism

Etidronate exerts its therapeutic effect by inhibiting bone resorption. Understanding this pathway is crucial for drug development professionals.

Caption: Simplified signaling pathway of etidronate's action on osteoclasts.

Conclusion and Future Perspectives

This compound exhibits good stability in aqueous solutions under normal conditions. However, its degradation can be accelerated by elevated temperatures, the presence of oxidizing agents, and potentially by prolonged exposure to highly alkaline conditions. The primary identified degradation pathway under basic conditions involves the cleavage of the P-C-P bond.

Further research is warranted to fully elucidate the degradation kinetics of this compound under various hydrolytic and photolytic conditions. Comprehensive identification of all degradation products is also essential for a complete safety and stability profile. The development and validation of robust, stability-indicating analytical methods are paramount for the quality control of this compound formulations. This guide provides a foundational understanding for researchers and professionals working with this important bisphosphonate, highlighting areas where further investigation is needed.

References

Spectroscopic Analysis of Tetrapotassium Etidronate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the analysis and characterization of tetrapotassium etidronate, a non-nitrogenous bisphosphonate. Due to the limited availability of published experimental spectra specifically for the tetrapotassium salt, this guide utilizes data from its parent compound, etidronic acid, and its other salt forms as close analogs. The spectroscopic properties are primarily determined by the etidronate anion, and thus, the data presented are highly relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts for the etidronate anion, which are expected to be very similar to those for this compound in an aqueous solution.

Table 1: Predicted ¹H NMR Data for Etidronate Anion in D₂O

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.5 - 1.7 | Triplet | CH₃ |

| Note: The multiplicity is predicted as a triplet due to coupling with the two phosphorus atoms. |

Table 2: Predicted ¹³C NMR Data for Etidronate Anion in H₂O

| Chemical Shift (ppm) | Assignment |

| ~20 - 25 | CH₃ |

| ~70 - 75 | C-OH |

| Note: The carbon signals will be split into triplets by the two phosphorus atoms. |

Table 3: Expected ³¹P NMR Data for Etidronate Anion

| Chemical Shift (ppm) | Multiplicity |

| ~18 - 22 | Singlet |

| Note: A single peak is expected as the two phosphorus atoms are chemically equivalent. |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the general procedure for acquiring NMR spectra of this compound.

1.2.1 Sample Preparation

-

Weigh 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O).

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube.

1.2.2 Instrumentation and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to confirm the proton ratios.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

-

-

³¹P NMR:

-

Acquire a proton-decoupled ³¹P spectrum.

-

Use an external standard, such as 85% H₃PO₄, for chemical shift referencing if necessary.

-

NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic absorption of infrared radiation.

Expected IR Absorption Bands

The following table lists the principal expected IR absorption bands for the etidronate structure.

Table 4: Principal IR Absorption Bands for Etidronate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretch (hydroxyl group and any water of hydration) |

| 2980 - 2900 | Weak - Medium | C-H stretch (methyl group) |

| 1470 - 1420 | Medium | C-H bend (methyl group) |

| 1200 - 1000 | Strong, Broad | P=O stretch (phosphonate group) |

| 1000 - 900 | Strong | P-O stretch (phosphonate group) |

| 950 - 850 | Medium | P-C stretch |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

2.2.1 Sample Preparation

-

Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.[1]

-

Transfer the mixture to a pellet-pressing die.

-

Press the mixture under high pressure using a hydraulic press to form a transparent or translucent pellet.[1]

2.2.2 Data Acquisition

-

Place the KBr pellet into the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR Experimental Workflow

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar and non-volatile compound.

Expected Mass Spectrometric Data

Table 5: Expected Ions in ESI-MS of this compound

| m/z (Negative Ion Mode) | Formula | Assignment |

| 204.96 | [C₂H₇O₇P₂]⁻ | [M-H]⁻ of etidronic acid |

| 242.92 | [C₂H₆O₇P₂K]⁻ | [M-2H+K]⁻ |

| 280.88 | [C₂H₅O₇P₂K₂]⁻ | [M-3H+2K]⁻ |

| 318.84 | [C₂H₄O₇P₂K₃]⁻ | [M-4H+3K]⁻ |

| 356.80 | [C₂H₃O₇P₂K₄]⁻ | [M-5H+4K]⁻ (less likely) |

Note: The observed ions will depend heavily on the instrument settings. In positive ion mode, adducts with potassium, e.g., [C₂H₅O₇P₂K₃+K]⁺, might be observed.

Experimental Protocol for ESI-MS

3.2.1 Sample Preparation

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile.

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

3.2.2 Instrumentation and Data Acquisition

-

Instrument: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Ionization Mode: Acquire spectra in both negative and positive ion modes to observe all possible ionic species.

-

Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 100-500).

-

Source Parameters: Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the ions of interest.

ESI-MS Experimental Workflow

Caption: Workflow for ESI-MS analysis.

UV-Visible Spectroscopy

This compound does not possess a significant chromophore and therefore does not exhibit strong absorbance in the standard UV-Vis range (200-800 nm). Direct quantification or characterization by UV-Vis spectroscopy is not practical.

However, an indirect spectrophotometric method can be employed. This involves forming a complex with a chromophoric agent, such as ferric chloride (FeCl₃). The resulting complex can then be quantified. A previously reported method demonstrated that the etidronate-ferric chloride complex can be measured at approximately 300 nm.[2]

Raman Spectroscopy

No specific experimental Raman spectroscopic data for this compound has been identified in the public domain. However, Raman spectroscopy could be a valuable complementary technique to IR spectroscopy. It would be particularly sensitive to the P-C and C-C backbone vibrations, which are often weak in the IR spectrum. Expected Raman shifts would include strong signals for P-O and P=O symmetric stretches.

References

Tetrapotassium etidronate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapotassium etidronate, the potassium salt of etidronic acid, is a first-generation bisphosphonate. While its primary application has been in the cosmetics industry as a chelating agent, its relationship to the pharmacologically active etidronic acid warrants consideration for its potential, albeit under-researched, role in drug development. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and inferred pharmacological context based on the well-documented activities of etidronic acid and its other salt forms.

Chemical Identity and Physicochemical Properties

This compound is chemically known as tetrapotassium (1-hydroxyethylidene)bisphosphonate. Its fundamental identifiers and key physicochemical properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 14860-53-8 | [1][2] |

| Molecular Formula | C2H4K4O7P2 | [2] |

| Molecular Weight | 358.39 g/mol | [1] |

| Appearance | Colorless or light yellow transparent liquid | [3] |

| Water Solubility | 230 g/L at 20°C | [3] |

| LogP | 0.76060 (Computed) | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Boiling Point | 578.8°C at 760 mmHg (Computed) | [3] |

| Flash Point | 303.8°C (Computed) | [3] |

Inferred Pharmacological Profile and Mechanism of Action

Direct pharmacological studies on this compound are scarce in publicly available literature. However, as a salt of etidronic acid, its biological activity is expected to be driven by the etidronate anion. Etidronic acid is a non-nitrogen-containing bisphosphonate that influences calcium metabolism.[4]

The primary mechanism of action of bisphosphonates involves their strong affinity for hydroxyapatite crystals in the bone matrix. When osteoclasts, the cells responsible for bone resorption, begin to break down bone tissue, the localized acidic environment releases the bisphosphonate. The osteoclast then internalizes the bisphosphonate, leading to the disruption of essential cellular processes and ultimately inducing apoptosis (programmed cell death) of the osteoclast. This reduction in osteoclast activity shifts the balance of bone remodeling towards bone formation, thereby increasing bone density.[5]

Etidronate is unique among bisphosphonates in that the dose required to inhibit bone resorption is close to the dose that can impair bone mineralization.[4] This has led to its use in specific clinical applications where inhibition of calcification is desired, but also necessitates careful dosing strategies, such as intermittent cyclic therapy for osteoporosis, to avoid osteomalacia.[4]

Applications in Drug Development and Research

While etidronic acid and its disodium salt have been investigated for the treatment of bone disorders like Paget's disease and osteoporosis, the direct application of this compound in pharmaceutical formulations is not well-documented.[6] Its high water solubility might offer advantages in specific formulation contexts. Its primary documented use is as a chelating agent in cosmetic and personal care products, where it sequesters metal ions.[7][8]

Experimental Protocols and Analytical Methods

Given the limited specific research on this compound, this section outlines general experimental approaches for the analysis of the active moiety, etidronate.

Spectrophotometric Quantification of Etidronate

A simple and cost-effective method for the quantification of etidronate in pharmaceutical dosage forms involves complexation with ferric chloride. The resulting complex can be measured spectrophotometrically.

-

Principle: Etidronate forms a complex with ferric chloride that can be quantified by measuring its absorbance.

-

Methodology:

-

Prepare a standard stock solution of etidronate.

-

Create a series of calibration standards by diluting the stock solution.

-

Add a solution of ferric chloride to each standard and sample.

-

Measure the absorbance of the resulting complex at a specific wavelength (e.g., 300 nm).

-

Construct a calibration curve by plotting absorbance versus concentration for the standards.

-

Determine the concentration of etidronate in the unknown samples by interpolating from the calibration curve.

-

-

Note: This method is suitable for routine analysis due to its simplicity and the wide availability of spectrophotometers.[9]

Chromatographic Analysis of Etidronate

High-performance liquid chromatography (HPLC) is a more specific and sensitive method for the analysis of etidronate. Due to the lack of a UV chromophore in the etidronate molecule, indirect UV detection or the use of a charged aerosol detector (CAD) is required.

-

Principle: Separation of etidronate from other components in a sample using a mixed-mode chromatography column, followed by detection.

-

Methodology (using a charged aerosol detector):

-

Prepare the mobile phase and equilibrate the HPLC system with a mixed-mode column.

-

Prepare sample and standard solutions of etidronate.

-

Inject the solutions into the HPLC system.

-

Separate etidronate from impurities using a suitable gradient method.

-

Detect the analyte using a charged aerosol detector.

-

Quantify the amount of etidronate by comparing the peak area of the sample to that of a known standard.

-

-

Note: This method has been validated for specificity, linearity, accuracy, and precision and is suitable for stability testing.[10][11]

Toxicity Profile

The toxicity profile of this compound is not extensively detailed independently. However, data on etidronic acid and its other salts provide a basis for safety assessment. The oral LD50 of etidronate in rats has been reported, with one source indicating an oral LD50 for this compound in rats of 520 mg/kg.[12] In high-dose studies of related compounds in rats, effects on the kidneys, specifically changes in tubules and glomeruli, have been observed.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that etidronic acid and its salts, including this compound, are safe for use in cosmetics at current practices of use and concentration.[7]

Signaling Pathways and Logical Relationships

The primary mechanism of action of etidronate, as a bisphosphonate, is the induction of osteoclast apoptosis. The following diagram illustrates the logical workflow of this process.

Caption: Logical workflow of etidronate's mechanism of action leading to osteoclast apoptosis.

Conclusion

This compound is a well-characterized chemical entity with established physicochemical properties. While its primary industrial application is as a chelating agent, its identity as a salt of the pharmacologically active etidronic acid suggests a potential, though currently underexplored, role in pharmaceutical sciences. Future research could investigate whether its specific salt form and properties, such as its high water solubility, could be leveraged for novel drug delivery systems or formulations. For now, its biological activity is best understood through the extensive research conducted on etidronic acid and its other salts.

References

- 1. This compound | C2H4K4O7P2 | CID 26938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 14860-53-8 CAS MSDS (tetrapotassium (1-hydroxyethylidene)bisphosphonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Etidronic acid - Wikipedia [en.wikipedia.org]

- 5. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Investigation of Physical Properties of Disodium Etidronate Tetrahydrate and Application of Phosphorus K-Edge X-Ray Absorption Near-Edge Structure Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. tetrasodium etidronate, 3794-83-0 [thegoodscentscompany.com]

- 9. journals.ekb.eg [journals.ekb.eg]

- 10. Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. perflavory.com [perflavory.com]

Etidronate's Role in Inhibiting Hydroxyapatite Crystal Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidronate, a first-generation non-nitrogen-containing bisphosphonate, is a synthetic analog of pyrophosphate, a natural regulator of calcification. It possesses a high affinity for bone mineral and is utilized in the treatment of various bone metabolism disorders characterized by excessive bone resorption, such as Paget's disease and heterotopic ossification. A primary mechanism of its therapeutic action involves the direct inhibition of hydroxyapatite [Ca10(PO4)6(OH)2] crystal formation and growth, the principal mineral component of bone. This technical guide provides an in-depth analysis of the physicochemical mechanisms by which etidronate inhibits hydroxyapatite crystallization, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Mechanism of Action: Inhibition of Hydroxyapatite Crystallization

Etidronate's inhibitory effect on hydroxyapatite formation is primarily a physicochemical process driven by its strong affinity for the crystal lattice. The P-C-P backbone of the etidronate molecule mimics the P-O-P structure of pyrophosphate, allowing it to bind to hydroxyapatite crystals. This binding interferes with crystal nucleation, growth, and aggregation.

The proposed mechanisms for this inhibition include:

-

Chemisorption to Active Growth Sites: Etidronate adsorbs onto the surface of nascent hydroxyapatite crystals, particularly at the active growth sites (kinks and steps). This binding blocks the addition of further calcium and phosphate ions, thereby arresting crystal growth.

-

Alteration of Crystal Morphology: The presence of etidronate during crystallization can alter the morphology and size of the resulting hydroxyapatite crystals. Studies have shown that bisphosphonates can lead to the formation of smaller, less-ordered crystals.

-

Inhibition of Precursor Phase Transformation: The formation of crystalline hydroxyapatite often proceeds through amorphous or less stable precursor phases, such as amorphous calcium phosphate (ACP) or octacalcium phosphate (OCP). Etidronate can stabilize these precursor phases, preventing their transformation into the more stable hydroxyapatite.

The interaction of etidronate with hydroxyapatite is a complex process influenced by factors such as pH, temperature, and the concentrations of calcium, phosphate, and etidronate itself.

Quantitative Analysis of Etidronate's Inhibitory Activity

The inhibitory potency of etidronate on hydroxyapatite crystal formation has been quantified using various in vitro assays. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Binding Affinity of Bisphosphonates to Hydroxyapatite

| Bisphosphonate | Rank Order of Binding Affinity (KL) |

| Zoledronate | 1 |

| Alendronate | 2 |

| Ibandronate | 3 |

| Risedronate | 4 |

| Etidronate | 5 |

| Clodronate | 6 |

Data from kinetic studies on hydroxyapatite crystal growth using a constant composition method at pH 7.4. A higher rank indicates a stronger binding affinity.

Table 2: Comparative Inhibitory Effectiveness on Octacalcium Phosphate Crystal Growth

| Bisphosphonate | Rank Order of Inhibitory Effectiveness |

| Alendronate | 1 |

| Risedronate | 2 |

| Etidronate | 3 |

Data from studies on the inhibition of octacalcium phosphate (a precursor to hydroxyapatite) crystal growth using the constant composition method. A higher rank indicates greater inhibitory potency.

Table 3: Adsorption Energies of Bisphosphonates on Hydroxyapatite (001) Surface

| Bisphosphonate | Rank Order of Adsorption Energy |

| Pamidronate | 1 |

| Alendronate | 2 |

| Zoledronate | 3 |

| Clodronate | 4 |

| Ibandronate | 5 |

| Minodronate | 6 |

| Etidronate | 7 |

Data from ab initio investigations of adsorption characteristics. A higher rank indicates a stronger adsorption energy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of etidronate's inhibitory effects on hydroxyapatite formation. The following sections outline the protocols for key experiments.

Seeded Crystal Growth of Hydroxyapatite (Constant Composition Method)

This method allows for the precise measurement of crystal growth rates under constant supersaturation, pH, and temperature, providing a controlled environment to quantify the inhibitory effects of substances like etidronate.

Protocol:

-

Preparation of Supersaturated Solution: A stable supersaturated solution of calcium phosphate is prepared by mixing stock solutions of CaCl2 and KH2PO4. The pH is adjusted and maintained at a physiological level (e.g., 7.4) using a pH-stat system that automatically adds a titrant (e.g., NaOH).

-

Introduction of Seed Crystals: A known amount of well-characterized hydroxyapatite seed crystals is introduced into the supersaturated solution to initiate crystal growth.

-

Constant Composition Maintenance: As crystal growth consumes calcium and phosphate ions from the solution, the concentrations are kept constant by the automated addition of titrant solutions containing CaCl2 and KH2PO4. The rates of addition of these titrants are recorded.

-

Introduction of Inhibitor: To test the effect of etidronate, it is added to the supersaturated solution at various concentrations prior to the addition of the seed crystals.

-

Data Analysis: The rate of crystal growth is calculated from the rate of addition of the titrants. The percentage of inhibition is determined by comparing the growth rate in the presence and absence of etidronate. The data can be used to calculate the Langmuir adsorption isotherm and the affinity constant (KL) for the inhibitor.

Determination of Zeta Potential

Zeta potential measurements provide insights into the surface charge of hydroxyapatite particles and how it is altered by the adsorption of molecules like etidronate. This can help elucidate the electrostatic interactions involved in the inhibition process.

Protocol:

-

Preparation of Hydroxyapatite Suspension: A suspension of hydroxyapatite nanoparticles is prepared in a suitable buffer solution (e.g., phosphate-buffered saline, PBS) at a physiological pH (e.g., 7.4).[1]

-

Incubation with Etidronate: The hydroxyapatite suspension is incubated with varying concentrations of etidronate for a specified period to allow for adsorption.

-

Zeta Potential Measurement: The zeta potential of the hydroxyapatite particles in each suspension is measured using a zeta potential analyzer (e.g., a Zetasizer). The instrument measures the electrophoretic mobility of the particles in an applied electric field, from which the zeta potential is calculated.

-

Data Analysis: The change in zeta potential as a function of etidronate concentration is plotted to understand the effect of etidronate adsorption on the surface charge of hydroxyapatite. Untreated hydroxyapatite nanoparticles typically exhibit a negative zeta potential.[1]

Spectroscopic Analysis of Etidronate Adsorption (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy can be used to confirm the adsorption of etidronate onto the hydroxyapatite surface by identifying the characteristic vibrational bands of the etidronate molecule on the crystal surface.

Protocol:

-

Preparation of Etidronate-Treated Hydroxyapatite: Hydroxyapatite powder is incubated in a solution of etidronate for a set time.

-

Washing and Drying: The powder is then thoroughly washed with deionized water to remove any unbound etidronate and subsequently dried.

-

FTIR Analysis: The dried powder is mixed with KBr and pressed into a pellet. The FTIR spectrum of the pellet is then recorded.

-

Spectral Analysis: The resulting spectrum is compared with the spectra of pure hydroxyapatite and pure etidronate. The presence of characteristic peaks of etidronate (e.g., from the P-C-P and C-OH groups) in the spectrum of the treated hydroxyapatite confirms its adsorption.

Visualizations

Signaling and Mechanistic Pathways

Experimental Workflow

Logical Relationships in Inhibition

References

Etidronate's Effect on Osteoblast and Osteoclast Activity: An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the cellular mechanisms of etidronate, a first-generation non-nitrogen-containing bisphosphonate, on bone-remodeling cells. Primarily, etidronate is a potent inhibitor of osteoclast-mediated bone resorption.[1] Its mechanism involves internalization by osteoclasts and metabolic conversion into cytotoxic ATP analogs, which induce apoptosis and disrupt essential cellular functions.[2][3][4] The effects on osteoblasts are more complex, characterized by indirect modulatory actions, including a protective effect against apoptosis and inhibition of pro-resorptive cytokine production.[5][6] However, at higher concentrations, etidronate can impair osteoid mineralization.[7] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support researchers, scientists, and drug development professionals in the field of bone metabolism.

Effects on Osteoclast Activity

Etidronate's primary therapeutic action is the direct inhibition of osteoclast function and survival, which is achieved through a mechanism distinct from that of newer, nitrogen-containing bisphosphonates.[2][8]

Mechanism of Action

The process begins with etidronate's high affinity for bone mineral, where it binds to hydroxyapatite crystals on the bone surface.[1][3][9] During bone resorption, the acidic microenvironment of the resorption lacuna releases the drug from the mineral matrix.[10] The osteoclasts then internalize etidronate via fluid-phase endocytosis.[1][9]

Once inside the osteoclast, etidronate is metabolized by class II aminoacyl-tRNA synthases into non-hydrolyzable, cytotoxic analogs of adenosine triphosphate (ATP).[2][4][11] These toxic metabolites interfere with numerous ATP-dependent cellular processes and target mitochondria, disrupting cellular energy production.[2][3] This disruption ultimately leads to the induction of caspase-dependent apoptosis (programmed cell death), thereby reducing the number of active osteoclasts.[1][12][13] Furthermore, etidronate causes the disruption of the osteoclast's actin ring and the loss of the ruffled border, cytoskeletal structures that are critical for attaching to the bone and executing resorption.[1][9][12]

Signaling Pathway Visualization

Quantitative Data Summary: Osteoclast Activity

| Parameter | Cell Type | Etidronate Concentration | Observed Effect | Reference |

| Cell Viability | Osteoclast-like cells | 0.01 - 0.1 mg/mL | No significant cytotoxic effect. | [14] |

| 0.5 - 1.0 mg/mL | 15-40% reduction in cell number. | [14] | ||

| 1.25 mg/mL | LC₅₀ (Lethal concentration, 50%). | [14] | ||

| Differentiation | Human bone marrow cultures | Not specified | Potent inhibition of 1,25-dihydroxyvitamin D₃-stimulated osteoclast-like cell formation. | [15] |

| Function | Isolated mature osteoclasts | Not specified | Direct inhibition of bone-resorbing activity in pit assays. | [12] |

Effects on Osteoblast Activity

Unlike its direct cytotoxic effects on osteoclasts, etidronate's influence on osteoblasts is modulatory and appears to be largely indirect. The data suggest a complex relationship where etidronate can be protective under certain conditions but may also hinder the final stages of bone formation.

Mechanism of Action

Studies have shown that etidronate does not directly stimulate bone formation.[1] However, it can exert a protective effect on osteoblasts by inhibiting apoptosis. One study demonstrated that etidronate inhibits the production of soluble pro-apoptotic factors by activated T-cells, thereby reducing T-cell-mediated osteoblast apoptosis.[5] This mechanism may be relevant in inflammatory conditions like rheumatoid arthritis.[5]

Additionally, etidronate has been shown to modulate osteoblast cytokine production. It can inhibit the synthesis of Interleukin-6 (IL-6) in human osteoblast-like cell lines.[6] Since IL-6 is a cytokine that promotes bone resorption by stimulating osteoclastogenesis, this effect on osteoblasts contributes indirectly to etidronate's overall anti-resorptive action.[6]

While some in vivo evidence suggests etidronate may promote osteoblast differentiation, it is also well-established that higher, therapeutic doses can impair the mineralization of osteoid, a critical final step in bone formation.[7][16][17] This effect is a key characteristic of first-generation bisphosphonates and is less common with newer agents at therapeutic doses.[17]

Signaling Pathway Visualization

Quantitative Data Summary: Osteoblast Activity

| Parameter | Cell Type | Etidronate Concentration | Observed Effect | Reference |

| Cytokine Production | MG63 (osteoblast-like) | 10⁻⁴ M | Inhibition of LPS-stimulated IL-6 production to 58% of baseline. | [6] |

| SaOs-2 (osteoblast-like) | 10⁻⁴ M | Inhibition of LPS-stimulated IL-6 production to 53% of baseline. | [6] | |

| Apoptosis | MG63 & Primary Osteoblasts | Not specified | Significantly less cytotoxicity from activated T-cell supernatants when T-cells were pre-incubated with etidronate. | [5] |

| Differentiation | Rat Calvaria (in vivo) | Not specified | >50% increase in intracellular osteopontin staining. | [16] |

| Proliferation | Rat Calvaria (in vivo) | Not specified | 65% reduction in cell proliferation at stromal precursor sites compared to controls. | [16] |

Key Experimental Protocols

Osteoclast Viability Assay (WST-8)

-

Cell Seeding: Seed osteoclast precursor cells (e.g., RAW 264.7 macrophages) in a 96-well plate and differentiate into mature osteoclasts using receptor activator of nuclear factor kappa-B ligand (RANKL).

-

Treatment: Following differentiation, treat cells with a range of etidronate concentrations (e.g., 0.01 to 2 mg/mL) for 24-48 hours. Include an untreated control group.

-

Assay: Add WST-8 reagent to each well and incubate for 1-4 hours. WST-8 is reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product.

-

Quantification: Measure the absorbance of the formazan product using a microplate reader at 450 nm. Cell viability is directly proportional to the absorbance.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

-

Cell Culture: Culture and differentiate osteoclasts on glass coverslips or in multi-well plates as described above.

-

Treatment: Expose cells to various concentrations of etidronate during or after differentiation.

-

Fixation: Wash cells with PBS and fix with a suitable fixative (e.g., 10% formalin or a citrate-acetone-formaldehyde solution).

-

Staining: Incubate the fixed cells with a TRAP staining solution containing naphthol AS-BI phosphate as a substrate and a tartrate-containing buffer. TRAP-positive cells, characteristic of osteoclasts, will stain red/purple.

-

Analysis: Visualize under a light microscope. Quantify osteoclastogenesis by counting the number of TRAP-positive multinucleated (≥3 nuclei) cells per well.

Alkaline Phosphatase (ALP) Activity Assay

-

Cell Seeding: Culture osteoprogenitor cells or osteoblast-like cell lines (e.g., MG63, SaOs-2) in osteogenic differentiation medium.

-

Treatment: Treat cells with etidronate at various concentrations for a period of 3 to 14 days.

-

Cell Lysis: Wash cells with PBS and lyse them using a lysis buffer (e.g., containing Triton X-100).

-

Assay: Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate. ALP in the lysate will hydrolyze pNPP into p-nitrophenol, which is yellow.

-

Quantification: After incubation, stop the reaction and measure the absorbance at 405 nm. Normalize the ALP activity to the total protein content of the lysate (determined by a BCA or Bradford assay).